

Lanopepden: A Technical Guide to a Novel Peptide Deformylase Inhibitor

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Compound of Interest

Compound Name: *Lanopepden*

Cat. No.: *B608455*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden (also known as GSK1322322) is a potent and selective inhibitor of peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis. By targeting PDF, **Lanopepden** represents a novel class of antibiotics with a distinct mechanism of action, rendering it effective against a range of Gram-positive and some Gram-negative bacteria, including drug-resistant strains. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Lanopepden**, intended for researchers and professionals in the field of drug development.

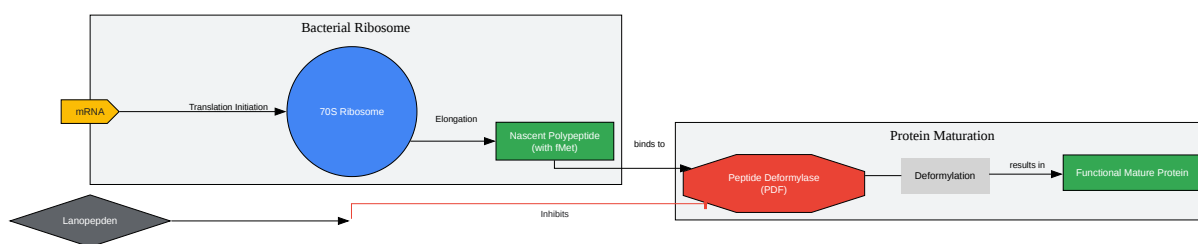
Chemical Structure and Physicochemical Properties

Lanopepden is a synthetic molecule with the chemical formula $C_{22}H_{34}FN_7O_4$ and a molecular weight of approximately 479.56 g/mol .

Property	Value	Source
Molecular Formula	C22H34FN7O4	[1][2]
Molecular Weight	479.56 g/mol	[1]
CAS Number	1152107-25-9	[1]
AlogP	0.93	[1]
Polar Surface Area	123.16 Å²	[1]

Mechanism of Action: Inhibition of Peptide Deformylase

In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The subsequent removal of this formyl group is a critical step in protein maturation and is catalyzed by the enzyme peptide deformylase (PDF). **Lanopepden** acts by specifically inhibiting PDF, thereby preventing the deformylation of nascent polypeptide chains. This leads to the accumulation of formylated proteins, which are non-functional, ultimately resulting in the cessation of bacterial growth and cell death.



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Figure 1. Mechanism of action of **Lanopepden**.

In Vitro Antimicrobial Activity

Lanopepden has demonstrated potent in vitro activity against a variety of bacterial pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and multidrug-resistant *Streptococcus pneumoniae*. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 90% of organisms (MIC90) are summarized below.

Organism	MIC90 (µg/mL)	Source
<i>Staphylococcus aureus</i>	1	[3]
<i>Streptococcus pneumoniae</i>	2	[4]
<i>Haemophilus influenzae</i>	4	[4]
<i>Moraxella catarrhalis</i>	1	[4]
<i>Streptococcus pyogenes</i>	0.5	[4]

Pharmacokinetics

Preclinical Pharmacokinetics in Rodents

Pharmacokinetic studies in mice and rats have demonstrated that **Lanopepden** is orally bioavailable. The tables below summarize key pharmacokinetic parameters following a single oral dose.

Table 3: Pharmacokinetic Parameters of **Lanopepden** in Mice

Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)
37.5	1.8	0.5	1.8
75	4.2	0.5	4.5
150	9.8	0.5	14.1
300	23.5	0.5	44.8
600	46.1	0.5	101.4
Source:[5]			

Table 4: Pharmacokinetic Parameters of **Lanopepden** in Rats

Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	Half-life (h)
37.5	2.3	0.5	6.3	1.5
75	5.1	1.0	15.2	1.8
150	12.4	1.0	45.7	2.1
300	30.3	1.0	150.5	2.3
Source:[5]				

Clinical Pharmacokinetics in Healthy Volunteers

Phase I clinical trials in healthy adult volunteers have evaluated the safety, tolerability, and pharmacokinetics of single and repeat oral doses of **Lanopepden**.

Table 5: Single Oral Dose Pharmacokinetics in Healthy Adults

Dose (mg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
100	289	0.5	987
200	741	0.5	2,780
400	2,080	0.5	8,320
800	5,650	1.0	25,700
1500	12,800	1.0	66,700
Source:[2]			

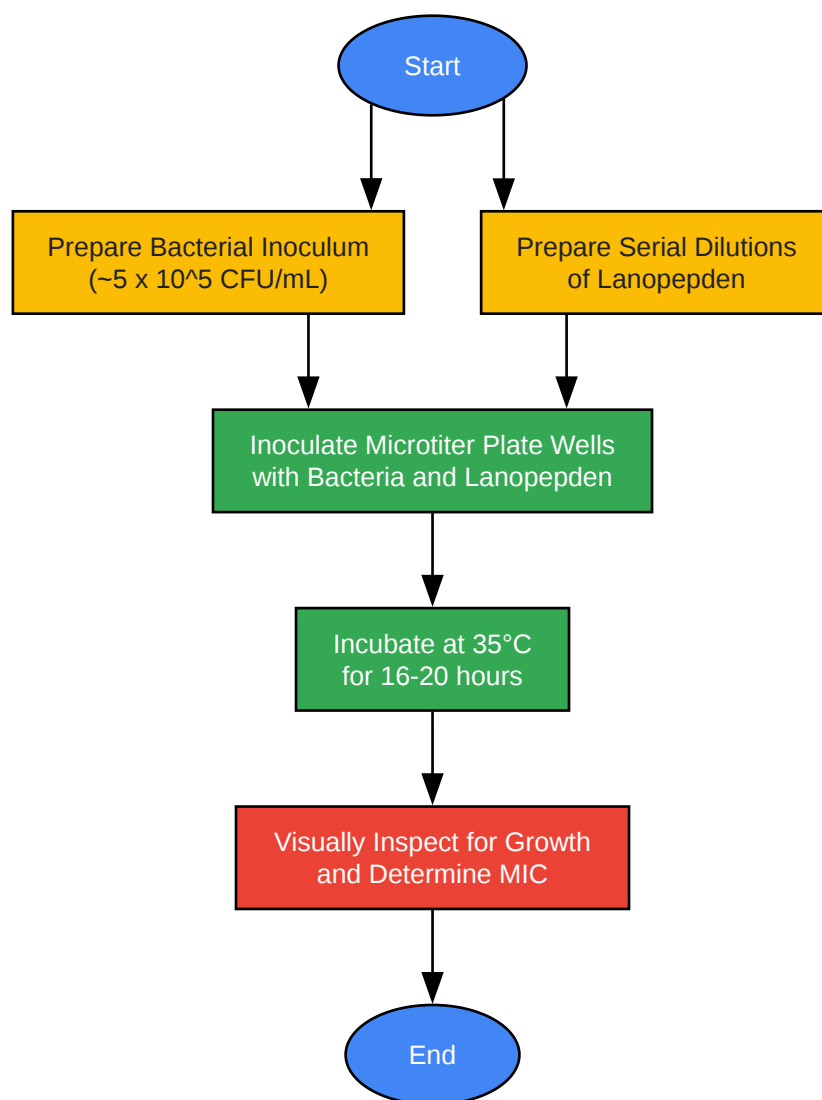
Table 6: Repeat Oral Dose (Twice Daily) Pharmacokinetics in Healthy Adults at Steady State

Dose (mg)	Cmax,ss (ng/mL)	Trough,ss (ng/mL)	AUC _T ,ss (ng·h/mL)
500	3,800	118	17,200
750	6,560	283	31,300
1000	9,860	557	49,900
1500	16,300	1,210	88,100
Source:[6]			

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antimicrobial susceptibility of **Lanopepden** is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



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Figure 2. Workflow for MIC determination.

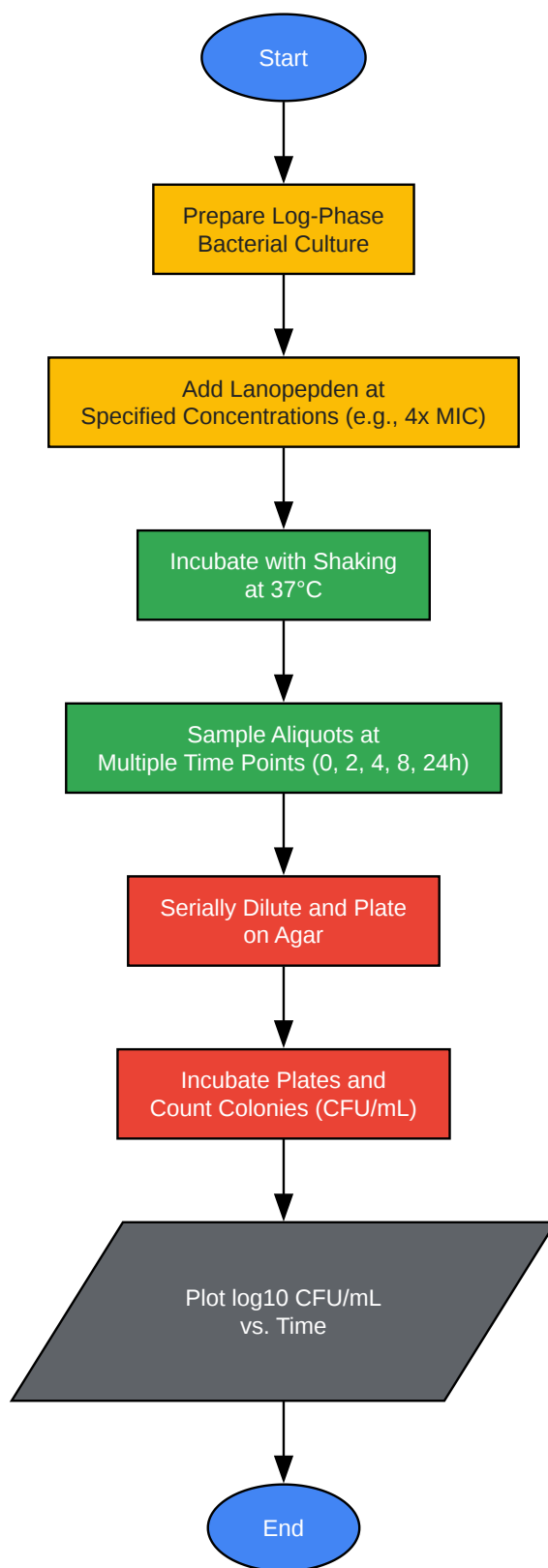
Methodology:

- A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Two-fold serial dilutions of **Lanopepden** are prepared in the microtiter plates.
- The bacterial inoculum is added to each well containing the serially diluted compound.

- The plates are incubated at 35°C for 16-20 hours.
- The MIC is determined as the lowest concentration of **Lanopepden** that completely inhibits visible growth of the bacterium.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of **Lanopepden** over time.



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Figure 3. Workflow for a time-kill assay.

Methodology:

- A log-phase bacterial culture is diluted to a starting inoculum of approximately 5×10^5 to 5×10^6 CFU/mL in a suitable broth.
- **Lanopepden** is added at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).
- The cultures are incubated with shaking at 37°C.
- At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted, and plated on agar plates.
- After incubation of the plates, the number of colonies is counted to determine the CFU/mL at each time point.
- A bactericidal effect is typically defined as a ≥ 3 -log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

Lanopepden is a promising novel antibiotic that targets the essential bacterial enzyme peptide deformylase. Its unique mechanism of action provides a potential therapeutic option for infections caused by drug-resistant bacteria. The data presented in this technical guide, including its chemical properties, in vitro activity, and pharmacokinetic profile, support its continued investigation and development as a new antibacterial agent.

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